Cas no 612092-32-7 (Phenol, 4-ethoxy-2,5-difluoro-)
Phenol, 4-ethoxy-2,5-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-ethoxy-2,5-difluoro-
- 4-ethoxy-2,5-difluorophenol
- CS-0193706
- 612092-32-7
- Phenol,4-ethoxy-2,5-difluoro-
- DTXSID70619946
- MFCD24728303
- SCHEMBL5685929
- Phenol, 4-ethoxy-2,5-difluoro-
- DB-288506
- E92916
-
- MDL: MFCD24728303
- Inchi: 1S/C8H8F2O2/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4,11H,2H2,1H3
- InChI Key: WKWDRPSHBBFMSA-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1OCC)F)O
Computed Properties
- Exact Mass: 174.04923582g/mol
- Monoisotopic Mass: 174.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.5Ų
Phenol, 4-ethoxy-2,5-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC910266-1g |
4-Ethoxy-2,5-difluorophenol |
612092-32-7 | 95% | 1g |
£435.00 | 2025-02-22 | |
| abcr | AB517976-500 mg |
4-Ethoxy-2,5-difluorophenol |
612092-32-7 | 500MG |
€258.30 | 2023-04-17 | ||
| abcr | AB517976-1 g |
4-Ethoxy-2,5-difluorophenol |
612092-32-7 | 1g |
€341.00 | 2023-04-17 | ||
| abcr | AB517976-5 g |
4-Ethoxy-2,5-difluorophenol |
612092-32-7 | 5g |
€1,093.00 | 2023-04-17 | ||
| abcr | AB517976-500mg |
4-Ethoxy-2,5-difluorophenol |
612092-32-7 | 500mg |
€258.30 | 2023-09-02 | ||
| abcr | AB517976-1g |
4-Ethoxy-2,5-difluorophenol; . |
612092-32-7 | 1g |
€309.40 | 2025-04-17 | ||
| abcr | AB517976-5g |
4-Ethoxy-2,5-difluorophenol; . |
612092-32-7 | 5g |
€971.10 | 2025-04-17 | ||
| Aaron | AR00F9UQ-1g |
Phenol, 4-ethoxy-2,5-difluoro- |
612092-32-7 | 95% | 1g |
$307.00 | 2025-02-12 | |
| Ambeed | A708052-1g |
4-Ethoxy-2,5-difluorophenol |
612092-32-7 | 97% | 1g |
$305.0 | 2024-08-02 | |
| abcr | AB517976-250mg |
4-Ethoxy-2,5-difluorophenol; . |
612092-32-7 | 250mg |
€181.10 | 2025-04-17 |
Phenol, 4-ethoxy-2,5-difluoro- Suppliers
Phenol, 4-ethoxy-2,5-difluoro- Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Phenol, 4-ethoxy-2,5-difluoro-
4-Ethoxy-2,5-Difluorophenol (CAS No. 612092-32-7): An Overview of Its Properties, Applications, and Recent Research Advances
4-Ethoxy-2,5-difluorophenol (CAS No. 612092-32-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of a phenolic hydroxyl group, an ethoxy substituent, and two fluorine atoms, which collectively confer it with a range of interesting properties and potential applications.
The molecular structure of 4-ethoxy-2,5-difluorophenol is particularly noteworthy. The presence of the phenolic hydroxyl group makes it a strong hydrogen bond donor and acceptor, which is crucial for its reactivity in various chemical reactions. The ethoxy group adds steric bulk and electron-donating effects, while the fluorine atoms introduce electron-withdrawing effects and enhance the compound's lipophilicity. These features make 4-ethoxy-2,5-difluorophenol a valuable building block in the synthesis of more complex molecules.
In the realm of medicinal chemistry, 4-ethoxy-2,5-difluorophenol has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 4-ethoxy-2,5-difluorophenol demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This finding suggests that these derivatives could be further developed into therapeutic agents for treating inflammatory diseases.
Beyond its medicinal applications, 4-ethoxy-2,5-difluorophenol has also found use in materials science. Its unique electronic and physical properties make it suitable for the synthesis of advanced materials with tailored functionalities. For example, researchers at the University of California, Berkeley, have utilized 4-ethoxy-2,5-difluorophenol as a monomer to create novel polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in electronics, coatings, and composite materials.
The synthesis of 4-ethoxy-2,5-difluorophenol can be achieved through various routes, but one common method involves the reaction of 4-fluoroacetophenone with ethyl iodide followed by hydrolysis and fluorination steps. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions, making the large-scale production of 4-ethoxy-2,5-difluorophenol more feasible.
In terms of safety and handling, while 4-ethoxy-2,5-difluorophenol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn to prevent skin contact and inhalation. Additionally, storage conditions should be controlled to avoid exposure to moisture and heat.
The environmental impact of 4-ethoxy-2,5-difluorophenol is another area of ongoing research. Studies are being conducted to evaluate its biodegradability and potential effects on aquatic ecosystems. Preliminary findings suggest that this compound has low toxicity to aquatic organisms when used within recommended concentrations. However, further research is needed to fully understand its long-term environmental impact.
In conclusion, 4-ethoxy-2,5-difluorophenol (CAS No. 612092-32-7) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow in the coming years.
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